molecular formula C28H36N8O10 B15138096 Folate-PEG3-C2-acid

Folate-PEG3-C2-acid

Cat. No.: B15138096
M. Wt: 644.6 g/mol
InChI Key: ZRMDXRKPSYWJMC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Folate-PEG3-C2-acid involves several steps. One common method is the W1/O/W2 technique, which is used to synthesize folate-functionalized nanoparticles . The process involves the following steps:

    Preparation of the organic phase: Dissolve the folate-PEG3-NHS ester in an organic solvent.

    Emulsification: Add the organic phase to an aqueous phase containing a surfactant, followed by sonication to form an emulsion.

    Solvent evaporation: Remove the organic solvent under reduced pressure to form nanoparticles.

    Purification: Purify the nanoparticles using techniques such as dialysis or centrifugation.

Industrial production methods may involve scaling up these processes and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Folate-PEG3-C2-acid undergoes various chemical reactions, including:

    Substitution reactions: The compound can react with nucleophiles to form new bonds. For example, it can react with amines to form amide bonds.

    Oxidation and reduction reactions: These reactions can modify the functional groups on the compound, affecting its reactivity and stability.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H36N8O10

Molecular Weight

644.6 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1

InChI Key

ZRMDXRKPSYWJMC-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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